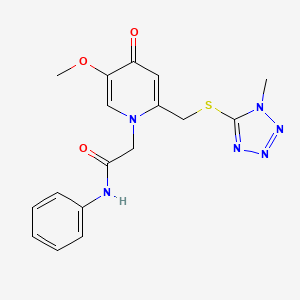![molecular formula C18H18N2O B2901606 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline CAS No. 1797904-70-1](/img/structure/B2901606.png)
6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{8-azabicyclo[321]oct-2-ene-8-carbonyl}-4-methylquinoline is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the quinoline moiety. Common synthetic routes may involve:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.
Attachment of the Quinoline Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce different bicyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of potential therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in their functional groups.
Quinoline derivatives: Compounds with the quinoline moiety but different substituents.
Uniqueness
The uniqueness of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline lies in its combination of the bicyclic core and the quinoline moiety. This unique structure imparts specific reactivity and binding properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-9-10-19-17-8-5-13(11-16(12)17)18(21)20-14-3-2-4-15(20)7-6-14/h2-3,5,8-11,14-15H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFONCOAOQUCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine](/img/structure/B2901526.png)
![2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide](/img/structure/B2901527.png)
![(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2901529.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2901530.png)
![3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B2901532.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide](/img/structure/B2901533.png)
![3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2901534.png)

![4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2901537.png)




